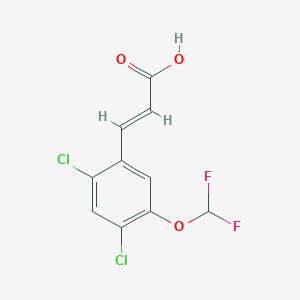
3-(2,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5-(difluoromethoxy)cinnamic acid is a synthetic organic compound characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to a cinnamic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(difluoromethoxy)cinnamic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzaldehyde and difluoromethoxybenzene.
Condensation Reaction: The key step involves a condensation reaction between 2,4-dichlorobenzaldehyde and difluoromethoxybenzene in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate 2,4-dichloro-5-(difluoromethoxy)benzaldehyde.
Knoevenagel Condensation: The intermediate is then subjected to a Knoevenagel condensation with malonic acid or its derivatives in the presence of a base like piperidine or pyridine. This step results in the formation of 2,4-Dichloro-5-(difluoromethoxy)cinnamic acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 2,4-Dichloro-5-(difluoromethoxy)cinnamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols derivatives.
科学研究应用
2,4-Dichloro-5-(difluoromethoxy)cinnamic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Dichloro-5-(difluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
2,4-Dichlorocinnamic acid: Lacks the difluoromethoxy group, which may result in different chemical and biological properties.
5-(Difluoromethoxy)cinnamic acid:
2,4-Difluorocinnamic acid: Contains fluorine atoms instead of chlorine, leading to different chemical behavior.
Uniqueness: 2,4-Dichloro-5-(difluoromethoxy)cinnamic acid is unique due to the presence of both chlorine and difluoromethoxy groups, which confer distinct chemical and biological properties
生物活性
3-(2,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid is an organic compound characterized by its unique chemical structure, which includes a cinnamic acid backbone and specific halogen substituents. This compound has garnered attention in the scientific community due to its significant biological activities, which are being explored for potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : (E)-3-[2,4-dichloro-5-(difluoromethoxy)phenyl]prop-2-enoic acid
- Molecular Formula : C12H8Cl2F2O3
- Molecular Weight : Approximately 283.05 g/mol
The presence of chlorine and difluoromethoxy groups enhances the compound's reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. The precise mechanisms are still under investigation, but interactions with enzymes could modulate various biological processes.
- Anticancer Potential : Some studies have indicated that the compound may possess anticancer properties. It has been suggested that it could inhibit cancer cell proliferation through specific signaling pathways.
- Anti-inflammatory Effects : There is emerging evidence that this compound may exhibit anti-inflammatory activities, potentially through the modulation of inflammatory cytokines.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Study Focus | Methodology | Findings |
|---|---|---|
| Enzyme Inhibition | Enzyme assays | Significant inhibition of target enzymes was observed at varying concentrations. |
| Cytotoxicity | Cell viability assays | The compound showed reduced viability in cancer cell lines compared to control groups. |
| Anti-inflammatory Activity | Cytokine measurement | Decreased levels of pro-inflammatory cytokines were noted upon treatment with the compound. |
In Vivo Studies
While in vitro studies provide valuable insights, in vivo studies are crucial for understanding the practical implications of the compound's biological activity:
- Animal Models : In studies using rodent models, administration of this compound resulted in significant reductions in tumor size and weight compared to untreated controls.
- Mechanistic Insights : Further investigations revealed that the compound may act through pathways involving apoptosis and cell cycle regulation.
Future Directions
Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with biological targets will be essential for its development as a therapeutic agent.
- Clinical Trials : If preclinical findings continue to support its efficacy and safety, clinical trials will be necessary to assess its potential in human applications.
属性
分子式 |
C10H6Cl2F2O3 |
|---|---|
分子量 |
283.05 g/mol |
IUPAC 名称 |
(E)-3-[2,4-dichloro-5-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-6-4-7(12)8(17-10(13)14)3-5(6)1-2-9(15)16/h1-4,10H,(H,15,16)/b2-1+ |
InChI 键 |
OBXYQTBWCADYPU-OWOJBTEDSA-N |
手性 SMILES |
C1=C(C(=CC(=C1OC(F)F)Cl)Cl)/C=C/C(=O)O |
规范 SMILES |
C1=C(C(=CC(=C1OC(F)F)Cl)Cl)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















